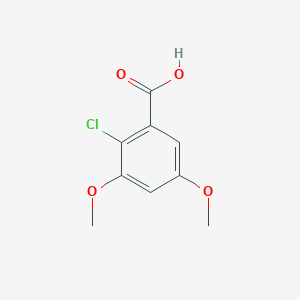

2-Chloro-3,5-dimethoxybenzoic acid

Description

Contextualization of 2-Chloro-3,5-dimethoxybenzoic Acid within Aromatic Carboxylic Acids

2-Chloro-3,5-dimethoxybenzoic acid belongs to the family of aromatic carboxylic acids. Its structure is characterized by a central benzene (B151609) ring. Attached to this ring are a carboxylic acid group (-COOH), a chlorine atom (-Cl) at the second position, and two methoxy (B1213986) groups (-OCH₃) at the third and fifth positions. The presence and specific arrangement of these chloro and methoxy substituents on the benzoic acid framework dictate its reactivity and potential applications.

A synthesis route for this compound involves the methylation of 2-chloro-3,5-dihydroxy-toluene, followed by oxidation to yield 2-Chloro-3,5-dimethoxybenzoic acid. rsc.org It is also commercially available and has been utilized as a starting material in the synthesis of more complex molecules, such as benzoyl amides. iucr.org

Table 1: Physicochemical Properties of 2-Chloro-3,5-dimethoxybenzoic acid

| Property | Value | Reference |

| CAS Number | 1134-08-3 | aobchem.comaaronchem.com |

| Molecular Formula | C₉H₉ClO₄ | aobchem.comaaronchem.com |

| Molecular Weight | 216.62 g/mol | aobchem.comaaronchem.com |

| IUPAC Name | 2-chloro-3,5-dimethoxybenzoic acid | |

| SMILES | COC1=CC(=C(C=C1OC)Cl)C(=O)O | |

| Purity | 95% | aobchem.com |

Significance of Halogenated and Alkoxy-Substituted Aromatic Compounds in Organic Chemistry Research

The introduction of halogen atoms and alkoxy groups onto aromatic rings is a powerful strategy in synthetic organic chemistry for modifying the properties of a molecule.

Halogenated aromatic compounds are crucial building blocks in organic synthesis. google.com The halogen atom, in this case, chlorine, is an electron-withdrawing group that can influence the reactivity of the aromatic ring. Halogenation is a typical electrophilic aromatic substitution reaction, often requiring a Lewis acid catalyst for less reactive substrates. semanticscholar.orgsigmaaldrich.com These halogenated intermediates are widely used in the production of pharmaceuticals, such as antidepressants and antihistamines, as well as agrochemicals and other specialty chemicals. google.commatrix-fine-chemicals.com

Alkoxy-substituted aromatic compounds , containing an ether linkage on the aromatic ring, are also of great importance. The methoxy groups (-OCH₃) in 2-Chloro-3,5-dimethoxybenzoic acid are electron-donating groups, which can impact the electron density of the benzene ring and its reactivity. Alkoxy-substituted compounds are precursors in the synthesis of a variety of complex molecules, including natural products and dyes. researchgate.net For instance, alkoxy-substituted phenazines have been investigated for their potential as anticancer agents and for applications in electronic devices like OLEDs. nih.gov Furthermore, many hydroxy- and alkoxy-substituted benzyl (B1604629) derivatives are utilized as flavouring agents. chemsrc.com

Overview of Research Trajectories for Benzoic Acid Derivatives

Research into benzoic acid and its derivatives is a dynamic and expanding field, driven by their diverse biological and pharmacological activities. rsc.org A significant area of investigation is in medicinal chemistry. Substituted benzoic acids have been explored for a wide range of therapeutic applications, including as skeletal muscle stimulants, and for their anticancer and antimicrobial properties. bldpharm.com For example, certain 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of anti-apoptotic proteins in cancer research. iucr.org Others have been synthesized as potential inhibitors of the enzyme dihydrofolate reductase in M. tuberculosis, the pathogen responsible for tuberculosis. aaronchem.com

The development of novel synthetic methodologies for creating these derivatives is another key research trajectory. This includes the exploration of more efficient and environmentally friendly synthetic routes. google.com In materials science, benzoic acid derivatives are employed in the engineering of co-crystals and for understanding structure-property relationships. rsc.org The global market for benzoic acid and its derivatives is projected to grow, largely driven by its applications in the pharmaceutical and food preservative industries. nih.gov This continued interest ensures that the study of compounds like 2-Chloro-3,5-dimethoxybenzoic acid and its relatives will remain a vibrant area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJAFDUZIGZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 3,5 Dimethoxybenzoic Acid

Established Synthetic Routes to 2-Chloro-3,5-dimethoxybenzoic Acid

The creation of 2-Chloro-3,5-dimethoxybenzoic acid is typically achieved through a series of carefully controlled chemical reactions. These methods are designed to introduce the desired functional groups onto the benzene (B151609) ring in the correct positions.

Precursor Compounds and Starting Materials in 2-Chloro-3,5-dimethoxybenzoic Acid Synthesis

The journey to synthesizing 2-Chloro-3,5-dimethoxybenzoic acid begins with readily available starting materials. A common precursor is 3,5-dimethoxybenzoic acid. semanticscholar.org This compound provides the foundational dimethoxy-substituted benzene ring. Another key starting material can be 2-chloro-3,5-dihydroxytoluene, which after methylation and oxidation, yields the target molecule. rsc.org

In some synthetic pathways, compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide (B126) serve as precursors for related, more complex molecules. nih.gov The synthesis often involves the protection and deprotection of functional groups to ensure that reactions occur at the desired positions. For instance, 2-Chloro-3,4-dihydroxybenzoic acid can be p-methoxybenzylated and then hydrolyzed to yield a related benzoic acid derivative. prepchem.com

The table below outlines some of the common precursors and their roles in the synthesis.

| Precursor Compound | Role in Synthesis |

| 3,5-Dimethoxybenzoic acid | Provides the core dimethoxybenzoic acid structure. semanticscholar.org |

| 2-Chloro-3,5-dihydroxytoluene | A starting material that undergoes methylation and oxidation. rsc.org |

| 2-Chloro-3,4-dihydroxybenzoic acid | Used in a multi-step synthesis involving protection and hydrolysis. prepchem.com |

Multi-step Synthetic Strategies for 2-Chloro-3,5-dimethoxybenzoic Acid Analogs

The synthesis of 2-Chloro-3,5-dimethoxybenzoic acid and its analogs often requires multi-step strategies involving various types of reactions to build the molecule with the desired substitutions. These strategies are crucial for creating a diverse library of related compounds for various research applications, such as the development of inhibitors for enzymes like quinone reductase 2. nih.gov

Alkylation and acylation reactions are fundamental in modifying benzoic acid derivatives. Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution used to introduce alkyl and acyl groups to an aromatic ring. byjus.comlibretexts.org However, the carboxylic acid group is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution, making direct Friedel-Crafts reactions on benzoic acid challenging. curlyarrows.commasterorganicchemistry.com

To overcome this, alternative methods have been developed. For instance, palladium-catalyzed alkylation of the C-H bonds of benzoic acids has been achieved without the need for a co-oxidant, leading to the formation of benzolactones. nih.gov This method has been shown to be effective for a range of benzoic acids, although the yields can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids has also been developed, offering a way to introduce alkyl groups at the meta position. nih.gov

The following table summarizes key aspects of alkylation and acylation in this context.

| Reaction Type | Description | Key Considerations |

| Friedel-Crafts Alkylation | Introduces an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. byjus.com | The carboxylic acid group deactivates the ring, making this reaction difficult on benzoic acid itself. curlyarrows.com |

| Friedel-Crafts Acylation | Introduces an acyl group to an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. byjus.commasterorganicchemistry.com | Similar to alkylation, the deactivating nature of the carboxyl group presents a challenge. masterorganicchemistry.com |

| Palladium-Catalyzed Alkylation | A modern method for C-H bond functionalization that can proceed without a co-oxidant. nih.gov | Reaction efficiency can be sensitive to the electronic properties of the benzoic acid derivative. nih.gov |

| Ruthenium-Catalyzed meta-C-H Alkylation | Allows for the selective introduction of alkyl groups at the meta position relative to the carboxyl group. nih.gov | Offers a powerful tool for creating specific substitution patterns. nih.gov |

Functional group interconversions are essential steps in the synthesis of 2-Chloro-3,5-dimethoxybenzoic acid. These reactions transform one functional group into another, allowing for the stepwise construction of the target molecule.

A key transformation is the conversion of a hydroxyl group to a methoxy (B1213986) group. This is often achieved through methylation using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.com For instance, the synthesis can start from 3,5-dihydroxybenzoic acid, which is then dimethylated. chemicalbook.com

Another critical step is the introduction of the chloro group. This can be accomplished through various chlorination methods. The conversion of an amino group to a chloro group can be achieved via a Sandmeyer reaction. Alternatively, direct chlorination of the aromatic ring can be performed, though this requires careful control of reaction conditions to ensure the desired regioselectivity.

Oxidation is also a crucial functional group interconversion. For example, a methyl group on the benzene ring can be oxidized to a carboxylic acid. One method involves the use of potassium permanganate (B83412). google.com

The synthesis of related compounds can also involve the reduction of a nitro group to an amino group, which can then be further modified. rsc.org The table below highlights some important functional group interconversions.

| Initial Functional Group | Target Functional Group | Reagents/Reaction Type |

| Hydroxyl (-OH) | Methoxy (-OCH3) | Dimethyl sulfate, Potassium carbonate chemicalbook.com |

| Amino (-NH2) | Chloro (-Cl) | Sandmeyer Reaction |

| Methyl (-CH3) | Carboxylic Acid (-COOH) | Potassium permanganate google.com |

| Nitro (-NO2) | Amino (-NH2) | Reduction (e.g., with H2/Pd) rsc.org |

Optimization of Synthetic Routes for 2-Chloro-3,5-dimethoxybenzoic Acid

Process Variable Influence on Yield and Selectivity in Dimethoxybenzoic Acid Synthesis

Several process variables can significantly impact the yield and selectivity of dimethoxybenzoic acid synthesis. Temperature is a critical factor; for example, in the methylation of 3,5-dihydroxybenzoic acid, the reaction is often heated to ensure completion. chemicalbook.com The choice of solvent can also influence the reaction outcome. Acetone is a common solvent for the methylation step. chemicalbook.com

The type and amount of catalyst used are also important. In palladium-catalyzed reactions, the choice of the palladium source and any supporting ligands can dramatically affect the reaction's efficiency and selectivity. nih.gov Similarly, in oxidations using potassium permanganate, the stoichiometry of the oxidizing agent is a key parameter to control. google.com

The pH of the reaction mixture is another variable that needs careful control, particularly during workup and purification steps. For instance, after the hydrolysis of an ester, the pH is adjusted to precipitate the carboxylic acid product. chemicalbook.com

The following table details the influence of various process variables on the synthesis.

| Process Variable | Influence on Synthesis | Example |

| Temperature | Affects reaction rate and can influence side reactions. | Heating is used in the methylation of 3,5-dihydroxybenzoic acid to drive the reaction to completion. chemicalbook.com |

| Solvent | Can affect solubility of reactants and intermediates, and influence reaction pathways. | Acetone is used as a solvent in the methylation step. chemicalbook.com |

| Catalyst | The choice and amount of catalyst can determine the reaction's feasibility, rate, and selectivity. | In Pd-catalyzed alkylations, the nature of the palladium complex is crucial. nih.gov |

| Reagent Stoichiometry | The ratio of reactants can impact yield and prevent unwanted side reactions. | The amount of potassium permanganate in an oxidation must be carefully controlled. google.com |

| pH | Crucial for controlling the state of acidic or basic functional groups, and for product isolation. | The pH is adjusted to precipitate the carboxylic acid product during workup. chemicalbook.com |

Multivariate Statistical Design and Predictive Modeling in Synthetic Chemistry

The application of multivariate statistical design and predictive modeling represents a paradigm shift in synthetic chemistry, moving from traditional one-factor-at-a-time (OFAT) experiments to a more holistic and efficient approach. This methodology allows for the simultaneous investigation of multiple process variables, uncovering complex interactions and identifying optimal reaction conditions with a reduced number of experiments.

A pertinent example of this approach is the optimization study conducted on the synthesis of 2-chloro-4,5-dimethoxybenzoic acid, a structural isomer of the target compound. acs.orgacs.org In this study, researchers employed a multivariate statistical experimental design to model the haloform reaction used for its synthesis. The primary goal was to maximize the yield of the desired product while minimizing the formation of byproducts. acs.org

The controllable process variables investigated included reaction temperature, the concentration of reactants, and reaction time. acs.org By systematically varying these factors according to a statistical design, a comprehensive dataset was generated. This data was then used to develop predictive multivariate models that described the influence of each variable on both the yield of the desired benzoic acid and the formation of an undesired side product. acs.orgacs.org

The predictive power of these models was validated through further experiments. The models successfully predicted the optimal conditions to achieve a significant increase in the yield of the target compound. acs.orgacs.org Moreover, the model for the side-product formation could be used to intentionally maximize its yield if it were a desired product in another context. acs.orgacs.org

The statistical outputs of the models, such as the R² (goodness of fit) and Q² (predictive power) values, provided a quantitative measure of the models' reliability. acs.org For instance, an R² value of 0.8854 and a Q² value of 0.7611 for the model describing the formation of the chloro-dimethoxybenzoic acid isomer indicated a robust and predictive model. acs.org

This data-driven approach allows for the creation of response surface plots, which visually represent the relationship between different variables and the reaction outcome, enabling chemists to easily identify the optimal experimental window. The success of this methodology in the synthesis of a close isomer strongly suggests its potential for significantly improving the synthesis of 2-Chloro-3,5-dimethoxybenzoic acid.

Table 1: Illustrative Data from a Multivariate Experimental Design for a Chloro-Dimethoxybenzoic Acid Isomer Synthesis acs.org

| Experiment | Temperature (°C) | Reactant Ratio | Time (h) | Yield (%) |

| 1 | 50 | 1:1 | 2 | 65 |

| 2 | 70 | 1:1 | 2 | 75 |

| 3 | 50 | 1.5:1 | 2 | 70 |

| 4 | 70 | 1.5:1 | 2 | 85 |

| 5 | 50 | 1:1 | 4 | 68 |

| 6 | 70 | 1:1 | 4 | 78 |

| 7 | 50 | 1.5:1 | 4 | 72 |

| 8 | 70 | 1.5:1 | 4 | 90 |

This table is illustrative and based on the principles described in the cited research for an isomeric compound.

Green Chemistry Approaches in 2-Chloro-3,5-dimethoxybenzoic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of 2-Chloro-3,5-dimethoxybenzoic acid, several green chemistry strategies can be envisaged based on advancements in related transformations.

One key area for green improvement is the choice of oxidizing agents. Traditional oxidation reactions often employ stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. A greener alternative is the use of hydrogen peroxide (H₂O₂), which has water as its only byproduct. google.comgoogle.com The oxidation of a substituted benzaldehyde (B42025) to the corresponding benzoic acid using H₂O₂ in an aqueous medium is a well-established green protocol. google.com This approach avoids the use of hazardous organic solvents and toxic reagents. google.com

The use of phase-transfer catalysts can further enhance the efficiency of green oxidation reactions, particularly when dealing with reactants of differing polarity. google.com Catalysts like quaternary ammonium (B1175870) salts can facilitate the reaction between an aqueous oxidant and an organic substrate, often allowing for milder reaction conditions and improved yields. google.com

Another important aspect of green synthesis is the selection of solvents. Many classical organic reactions utilize volatile and often toxic organic solvents. Research into greener alternatives is a major focus. For instance, the use of dimethyl carbonate (DMC) as a "green" methylating agent and solvent is gaining traction. google.com DMC is a non-toxic, biodegradable alternative to hazardous methylating agents like methyl iodide or dimethyl sulfate. In the context of synthesizing 2-Chloro-3,5-dimethoxybenzoic acid, a precursor could potentially be methylated using DMC, aligning with green chemistry principles. google.com

Furthermore, the development of catalytic reactions that proceed with high atom economy is a cornerstone of green chemistry. For example, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for forming C-O bonds, such as in esterification, while avoiding pre-functionalized starting materials. rsc.org While not a direct synthesis of the target acid, such methodologies highlight the potential for developing novel, more atom-economical routes to its derivatives, which can then be hydrolyzed to the final product.

The synthesis of 4-Chloro-3,5-dimethoxybenzoic acid has been reported via the hydrolysis of its corresponding methyl ester. nih.gov The synthesis of this ester involved the use of dioxane and water as solvents. nih.gov While dioxane is not considered a green solvent, the use of water is favorable. A greener approach could explore replacing dioxane with a more environmentally benign solvent.

Table 2: Comparison of Traditional vs. Green Reagents in Benzoic Acid Synthesis

| Reaction Step | Traditional Reagent/Solvent | Green Alternative | Key Advantage of Green Alternative |

| Oxidation | Potassium permanganate, Chromium trioxide | Hydrogen peroxide | Water is the only byproduct, less toxic. |

| Methylation | Methyl iodide, Dimethyl sulfate | Dimethyl carbonate | Non-toxic, biodegradable. |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, Supercritical CO₂ | Reduced toxicity and environmental impact. |

This table provides a generalized comparison applicable to the synthesis of various benzoic acids, including the target compound.

By integrating multivariate statistical design for process optimization and adopting green chemistry principles in the choice of reagents and solvents, the synthesis of 2-Chloro-3,5-dimethoxybenzoic acid can be made significantly more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,5 Dimethoxybenzoic Acid

Role of Carboxylic Acid Functional Group in Reactions of 2-Chloro-3,5-dimethoxybenzoic Acid

The carboxylic acid group is a versatile functional group that dictates a significant portion of the reactivity of 2-chloro-3,5-dimethoxybenzoic acid. Its ability to undergo esterification, amidation, and decarboxylation, as well as to be activated for various organic transformations, is central to the chemical behavior of the molecule.

Esterification and Amidation Reaction Pathways

The carboxylic acid moiety of 2-chloro-3,5-dimethoxybenzoic acid can readily undergo esterification and amidation reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the carboxylic acid into a wide array of derivatives with diverse applications.

Esterification typically proceeds via reaction with an alcohol in the presence of an acid catalyst. For instance, the esterification of hydroxybenzoic acids can be achieved by reacting the acid with a halogenated derivative of an aliphatic or aromatic hydrocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine. google.com Methyl 4-chloro-3,5-dimethoxybenzoate has been synthesized from 4-chloro-3,5-dimethoxybenzoic acid with a reported yield of 96%. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct conversion often requires activation of the carboxylic acid. libretexts.org A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which converts the carboxylic acid into a more reactive intermediate that is then susceptible to nucleophilic attack by the amine. libretexts.orgrsc.org For example, N-bis(2-chloroethyl)-3,5-dimethoxybenzamide was synthesized by reacting 3,5-dimethoxybenzoyl chloride with N-bis(2-chloroethyl)amine. cdnsciencepub.com Another approach involves converting the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride, followed by reaction with an amine. iucr.org

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-chloro-3,5-dimethoxybenzoic acid | Methanol, Acid Catalyst | Methyl 4-chloro-3,5-dimethoxybenzoate | Esterification |

| 3,5-dimethoxybenzoic acid | Thionyl chloride, then N-bis(2-chloroethyl)amine | N-bis(2-chloroethyl)-3,5-dimethoxybenzamide | Amidation |

| 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid | Thionyl chloride, then enaminone | 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide | Amidation |

Decarboxylation Reactions of Substituted Benzoic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for substituted benzoic acids. The ease of this reaction is highly dependent on the nature and position of the substituents on the aromatic ring. Generally, the process is facilitated by the presence of electron-withdrawing groups and can be catalyzed by protons, enzymes, or metals. researchgate.net The mechanism can vary, with some studies suggesting a pseudo-unimolecular decomposition where the transfer of a hydrogen from the carboxyl group to the alpha-carbon of the aryl ring is the rate-determining step. researchgate.net

For many aromatic carboxylic acids, decarboxylation proceeds through an electrophilic aromatic substitution mechanism. osti.gov The thermal stability of hydroxy-substituted benzoic acids varies with the position of the hydroxyl group, and the activation energies for decarboxylation are in the range of 90-97 kJ/mol. researchgate.net Metal-catalyzed decarboxylation, for example using copper catalysts, has been shown to be effective, particularly for ortho-substituted benzoic acids which tend to show higher reactivity than their meta and para isomers. ijbpas.com

Activation of Carboxylic Acid Functionality in Organic Transformations

The carboxylic acid group, while reactive, often requires activation to participate in a broader range of organic transformations. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby enhancing its electrophilicity. libretexts.org

Several strategies exist for carboxylic acid activation:

Conversion to Acid Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert carboxylic acids into highly reactive acid chlorides, which are precursors for a variety of derivatives. libretexts.orgiucr.org

Formation of Acyl Adenylates: In biological systems, carboxylic acids are often activated by reaction with adenosine (B11128) triphosphate (ATP) to form an acyl adenylate, a mixed anhydride (B1165640). libretexts.org

Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used to activate carboxylic acids for amidation and esterification reactions. libretexts.org

Catalytic Activation: Certain ortho-substituted aryl boronic acids have been shown to catalytically activate carboxylic acids for reactions like amidations and Diels-Alder cycloadditions under mild, waste-free conditions, with water as the only byproduct. google.com The carboxylic acid moiety can also serve as a directing group in C-H functionalization reactions. thieme-connect.com

Influence of Chlorine Substituent on Reactivity of 2-Chloro-3,5-dimethoxybenzoic Acid

The chlorine atom at the 2-position of the benzoic acid ring significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Directing Effects

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at the 3- and 5-positions are activating groups. They donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during EAS. libretexts.org This makes the ring more reactive than benzene. Methoxy groups are ortho- and para-directors.

Chlorine Atom (-Cl): The chlorine atom at the 2-position is a deactivating group due to its electron-withdrawing inductive effect. libretexts.org However, it is an ortho-, para-director because its lone pair of electrons can be donated to the ring through resonance, which stabilizes the ortho and para intermediates more than the meta intermediate. libretexts.org

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating and meta-directing group. libretexts.org

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -Cl (Chlorine) | Deactivating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) is generally difficult for simple aryl halides. However, the reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group. libretexts.orglibretexts.org These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

Steric and Electronic Effects of Methoxy Groups on 2-Chloro-3,5-dimethoxybenzoic Acid Reactivity

The reactivity of 2-Chloro-3,5-dimethoxybenzoic acid is intricately governed by the steric and electronic effects of its substituents: a chlorine atom at the C2 position and two methoxy groups at the C3 and C5 positions. These effects modulate the electron density of the aromatic ring and the acidity of the carboxylic acid group.

The methoxy group (–OCH₃) is known to be electron-donating by resonance and electron-withdrawing by induction. viu.ca When positioned at the meta position (C3 and C5), the resonance effect is diminished, and the inductive effect, stemming from the higher electronegativity of the oxygen atom, becomes more prominent. viu.ca This results in a net electron-withdrawing effect at the meta position. The Hammett sigma constant (σ_meta) for a methoxy group is +0.12, quantifying this electron-withdrawing nature. viu.ca

Conversely, the chlorine atom at the C2 (ortho) position is electron-withdrawing through its strong inductive effect. The Hammett sigma constant for a meta-chlorine substituent is 0.37, indicating a significant electron-withdrawing influence. The cumulative effect of the two meta-methoxy groups and the ortho-chloro group is a significant decrease in the electron density of the benzene ring.

Steric hindrance also plays a crucial role, particularly due to the presence of the chloro group at the ortho position to the carboxylic acid. This steric bulk can influence the orientation of the carboxylic acid group and hinder the approach of reactants, thereby affecting reaction rates and pathways. viu.cachempap.org The positioning of substituents can lead to different steric effects, influencing the thermal stability and coordination chemistry of resulting metal complexes. chempap.orgresearchgate.net For instance, studies on dimethoxybenzoates have shown that the position of the methoxy groups affects the thermal properties of the compounds, which is linked to the varied inductive and mesomeric effects influencing the electron density of the system. researchgate.net

The interplay of these electronic effects influences the acidity of the carboxylic acid. The electron-withdrawing nature of the chlorine and the two meta-methoxy groups helps to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid.

Table 1: Hammett Substituent Constants for Methoxy and Chloro Groups

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -OCH₃ | meta | +0.12 | Electron-withdrawing (by induction) |

| -Cl | meta | +0.37 | Electron-withdrawing (by induction) |

Data sourced from multiple chemical references. viu.ca

Reaction Kinetics and Intermediates in 2-Chloro-3,5-dimethoxybenzoic Acid Transformations

The kinetics and intermediates of reactions involving 2-Chloro-3,5-dimethoxybenzoic acid are dictated by the nature of the substituents on the aromatic ring. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles of organic reactions allow for the prediction of its behavior.

In reactions such as electrophilic aromatic substitution, the electron-withdrawing character of the chloro and dimethoxy substituents deactivates the ring, making these reactions slower compared to unsubstituted benzoic acid. The directing effects of the substituents would guide incoming electrophiles.

One potential transformation is oxidative demethylation. For example, the related compound 3,5-dimethoxybenzoic acid has been shown to undergo oxidative demethylation to yield 3-hydroxy-5-methoxybenzoic acid. rsc.org This suggests that 2-Chloro-3,5-dimethoxybenzoic acid could potentially undergo a similar reaction, where one or both methoxy groups are converted to hydroxyl groups. The reaction would likely proceed through a radical intermediate upon interaction with an oxidizing agent.

Another documented reaction for a related compound, 3,5-dimethoxybenzoyl chloride, is its conversion to N-bis(2-chloroethyl)-3,5-dimethoxybenzamide. cdnsciencepub.com This amide is noted to be sensitive to water and can rearrange to form a 2-(2'-chloroethylamino)ethyl ester, which would be a key intermediate in this transformation. cdnsciencepub.com This highlights the reactivity of the carboxyl group and the potential for intramolecular rearrangements in derivatives of dimethoxybenzoic acids.

The synthesis of related 2-halo-4,5-dimethoxybenzoic acids via potassium permanganate (B83412) oxidation of the corresponding benzyl (B1604629) chloride has been reported to proceed with high yield (over 95%) in a reaction time of 7 hours at 70°C. google.com This provides an insight into the kinetics of oxidation reactions of substituted dimethoxybenzyl derivatives to form the corresponding benzoic acids.

Table 2: Potential Transformations and Intermediates

| Starting Material | Reaction Type | Potential Product(s) | Potential Intermediate(s) |

| 2-Chloro-3,5-dimethoxybenzoic acid | Oxidative Demethylation | 2-Chloro-3-hydroxy-5-methoxybenzoic acid, 2-Chloro-3,5-dihydroxybenzoic acid | Radical cation intermediate |

| 2-Chloro-3,5-dimethoxybenzoyl chloride | Amidation and Rearrangement | N-substituted-2-Chloro-3,5-dimethoxybenzamide, Ester rearrangement product | Acylium ion, Tetrahedral intermediate, 2-(2'-chloroethylamino)ethyl ester |

This table represents predicted transformations based on the reactivity of analogous compounds. rsc.orgcdnsciencepub.com

Synthesis and Characterization of Derivatives and Analogs of 2 Chloro 3,5 Dimethoxybenzoic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the creation of various functional groups through established organic chemistry reactions.

Formation of Esters and Amides of 2-Chloro-3,5-dimethoxybenzoic Acid

The synthesis of esters and amides from 2-Chloro-3,5-dimethoxybenzoic acid is a fundamental transformation. Amide formation, in particular, has been explored in the creation of biologically active molecules. For instance, coupling reactions with various amines lead to the formation of amide bonds. These reactions often proceed through an activated intermediate, such as an acid chloride, or by using coupling reagents.

One documented example involves the synthesis of benzoyl amides where an acid chloride derivative of a substituted dimethoxybenzoic acid is reacted with an enaminone. nih.gov Specifically, 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been synthesized by coupling 3,5-dimethoxybenzylamine (B1297408) with a pre-functionalized nicotinamide (B372718) core, demonstrating the utility of the amine moiety in forming complex amides. While not directly starting from 2-Chloro-3,5-dimethoxybenzoic acid, these syntheses illustrate the general principle of amide formation involving a dimethoxy-substituted aromatic component.

Esterification can be achieved through standard methods such as Fischer esterification with an alcohol under acidic conditions or by reacting the corresponding acid chloride with an alcohol. These esters are valuable as intermediates and have been studied for their biological activities. For example, various methyl esters of dimethoxybenzoic acids have been evaluated as antifeedants. researchgate.net

Acid Chloride Formation and its Reactivity

The conversion of 2-Chloro-3,5-dimethoxybenzoic acid to its corresponding acid chloride, 2-Chloro-3,5-dimethoxybenzoyl chloride, is a key step that significantly enhances its reactivity toward nucleophiles. This transformation is typically accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govdtic.mil The reaction of 3,5-dimethoxybenzoic acid with thionyl chloride is a known procedure to yield 3,5-dimethoxybenzoyl chloride, a closely related compound. dtic.milguidechem.com A similar process is used for 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid, where it is treated with thionyl chloride and a catalytic amount of DMF to produce the crude acid chloride. nih.gov

Once formed, 2-Chloro-3,5-dimethoxybenzoyl chloride becomes a highly reactive acylating agent. ontosight.aiscbt.com The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, including alcohols to form esters, and primary or secondary amines to form amides. ontosight.aicdnsciencepub.com This reactivity is central to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and research chemicals. guidechem.comontosight.ai

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Chloro-3,5-dimethoxybenzoyl chloride | Reflux in neat SOCl₂ or with a solvent like DCM; catalytic DMF is sometimes added. nih.govdtic.mil |

| Esterification (from acid) | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Alkyl 2-chloro-3,5-dimethoxybenzoate | Refluxing in excess alcohol. |

| Amide Formation (from acid chloride) | Amine (R-NH₂) or Ammonia (NH₃) | N-substituted 2-chloro-3,5-dimethoxybenzamide | Reaction in an appropriate solvent, often with a base to neutralize HCl byproduct. cdnsciencepub.com |

| Amide Formation (from acid) | Amine (R-NH₂), Coupling agents (e.g., EDCI, HOBt) | N-substituted 2-chloro-3,5-dimethoxybenzamide | Room temperature in a solvent like DMF or DCM. |

Halogen Exchange and Functionalization on the Aromatic Ring

The aromatic ring of 2-Chloro-3,5-dimethoxybenzoic acid offers further opportunities for synthetic modification. The existing chloro substituent can be replaced, or other positions on the ring can be functionalized.

Halogen exchange reactions provide a route to introduce different halogens (e.g., F, Br, I) onto the aromatic ring. A common method for this is the lithium-halogen exchange, where an organolithium reagent like n-butyllithium is used to swap the halogen for a lithium atom. pg.edu.plgoogle.com This newly formed aryllithium species is a powerful nucleophile that can then react with various electrophiles to introduce a wide range of functional groups. While this reaction is general for aryl halides, its success with 2-Chloro-3,5-dimethoxybenzoic acid would depend on the specific reaction conditions and potential competing reactions with the acidic proton or methoxy (B1213986) groups. pg.edu.plthieme-connect.com

Other functionalization methods include electrophilic aromatic substitution, although the existing substituents (two electron-donating -OCH₃ groups and one deactivating -Cl and -COOH group) direct incoming electrophiles to specific positions. Another powerful technique is diazotization of a corresponding amino-substituted analog. For example, an amino group can be converted into a diazonium salt, which is a versatile intermediate that can be subsequently replaced by a variety of substituents, including halogens (Sandmeyer reaction). researchgate.net This approach was successfully used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from an amino precursor. researchgate.net

Modification of Methoxy Groups in Derivatives

The two methoxy groups on the aromatic ring are not merely passive substituents; they can be chemically altered, most commonly through demethylation to yield hydroxyl groups. The resulting phenolic compounds often exhibit different biological properties and solubility profiles.

Cleavage of the methyl ether linkage can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). For example, selective demethylation of 3,4,5-trimethoxybenzoic acid can be accomplished with HBr in acetic acid. Complete demethylation of multiple methoxy groups on a quinazoline (B50416) ring has been achieved by fusion with pyridinium (B92312) hydrochloride at high temperatures. acs.org

Interestingly, enzymatic methods can also achieve selective demethylation. Studies on the enzyme CYP199A4 have shown that it can demethylate 3,5-dimethoxybenzoic acid to form a single hydroxylated product. rsc.org The enzyme's active site forces a specific orientation of the substrate, leading to highly selective oxidation of one methoxy group over the other. rsc.org This highlights a greener alternative to harsh chemical reagents for modifying these functional groups.

Synthesis of Labeled 2-Chloro-3,5-dimethoxybenzoic Acid Analogs

The synthesis of isotopically labeled analogs is crucial for various research applications, including metabolic studies and in vivo imaging techniques like Positron Emission Tomography (PET). Labeling can be achieved by incorporating isotopes such as ¹³C, ¹⁴C, or ³H into the molecule.

A synthetic pathway for a radiolabeled analog of the closely related 2-chloro-3,4-dimethoxybenzamide (B60789) provides a template for how 2-Chloro-3,5-dimethoxybenzoic acid could be labeled. That synthesis involved the decarboxylation of 2-chloro-3,4-dimethoxybenzoic acid to yield an iodobenzene (B50100) derivative, which was then lithiated and reacted with a labeled electrophile. A similar strategy could be applied to 2-Chloro-3,5-dimethoxybenzoic acid. For instance, after converting the carboxylic acid to another functional group, a labeled methyl group (e.g., ¹⁴CH₃I) could be introduced by O-methylation of a corresponding dihydroxy intermediate. Alternatively, a labeled carboxyl group could be introduced via carboxylation of a lithiated or Grignard intermediate using labeled CO₂. thieme-connect.comnih.gov The potential for creating radiolabeled derivatives is also suggested for related structures like 3-iodo-4,5-dimethoxybenzoic acid, which could serve as precursors for telomerase inhibitors.

Structure-Reactivity Relationships in 2-Chloro-3,5-dimethoxybenzoic Acid Derivatives

The chemical reactivity and biological activity of derivatives are profoundly influenced by the interplay of the chloro and dimethoxy substituents on the benzoic acid core. The positions and electronic nature of these groups dictate the molecule's properties.

The chlorine atom is an electron-withdrawing group that increases the acidity of the carboxylic acid and influences the electron density of the aromatic ring. The methoxy groups are electron-donating through resonance but can also exert steric effects. The specific 2-chloro-3,5-dimethoxy substitution pattern creates a unique electronic and steric environment that affects how the molecule interacts with biological targets like enzymes or receptors.

Studies on various substituted benzoic acid derivatives have shed light on these relationships:

Biological Activity: In research on antifeedants for the pine weevil, the substitution pattern on the benzoic acid ring was critical for activity. researchgate.net For example, while 2,4-dimethoxy and 2,5-dimethoxy derivatives showed high activity, the activity of 3,5-dimethoxybenzoic acid was significantly lower when tested against the enzyme CYP199A4, due to a less favorable binding orientation in the enzyme's active site. researchgate.netrsc.org The chlorine atom generally increases lipophilicity and metabolic stability, which can be advantageous for drug development compared to hydroxylated analogs like syringic acid.

Receptor Binding: In the design of Retinoic Acid Receptor (RARα) agonists, the 3-chloro-4,5-dimethoxybenzoic acid scaffold was found to provide an optimal balance of lipophilicity and reactivity for binding to hydrophobic pockets in the target. This underscores how the specific arrangement of halogens and methoxy groups is crucial for molecular recognition.

Chemical Reactivity: Steric hindrance from substituents ortho to the carboxylic acid can reduce reactivity. In 3-chloro-2,6-dimethoxybenzoic acid, the two flanking methoxy groups sterically hinder the carboxyl group, reducing its reactivity compared to other isomers. In 2-Chloro-3,5-dimethoxybenzoic acid, the single ortho chloro group would also be expected to influence the conformation and reactivity of the carboxyl moiety.

| Compound | Key Structural Features | Observed Property/Activity | Reference |

|---|---|---|---|

| 2-Chloro-3,5-dimethoxybenzoic acid | Cl at C2; OMe at C3, C5 | Parent compound for derivatization. | N/A |

| 3-Chloro-4,5-dimethoxybenzoic acid | Cl at C3; OMe at C4, C5 | Enhanced lipophilicity; used in designing RARα agonists. | |

| 3,5-Dimethoxybenzoic acid | No chloro group; OMe at C3, C5 | Less favorable binding to CYP199A4 enzyme compared to other isomers. | rsc.org |

| Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) | OH at C4; OMe at C3, C5 | Reduced lipophilicity, enhanced antioxidant activity compared to chloro analog. | |

| 3-Chloro-2,6-dimethoxybenzoic acid | Cl at C3; OMe at C2, C6 | Steric hindrance from two ortho-methoxy groups reduces reactivity. |

Advanced Spectroscopic Characterization of 2 Chloro 3,5 Dimethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution.

Proton NMR (¹H NMR) for Structural Elucidation and Isomer Differentiation

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For 3,5-dimethoxybenzoic acid, a related compound, the ¹H NMR spectrum shows distinct signals that aid in its identification. The two methoxy (B1213986) groups (–OCH₃) appear as a singlet at approximately 3.85 ppm, integrating to six protons. igntu.ac.in The aromatic protons also provide characteristic signals. The proton at the C6 position appears as a triplet at 6.63 ppm with a small coupling constant (J = 2 Hz), indicative of meta-coupling to the two equivalent protons at C2 and C4. igntu.ac.in These C2 and C4 protons appear as a doublet at 7.17 ppm, also with a J value of 2 Hz, confirming their meta-relationship to the C6 proton. igntu.ac.in This specific splitting pattern is a key identifier for the 3,5-disubstituted isomer. igntu.ac.in The carboxylic acid proton typically appears as a broad singlet at a much lower field, often between 10.0 and 13.0 ppm. msu.edu

The introduction of a chlorine atom at the 2-position in 2-Chloro-3,5-dimethoxybenzoic acid would alter the symmetry and chemical shifts of the aromatic protons. The proton at C6 would likely remain a singlet, while the proton at C4 would also be a singlet, both shifted due to the influence of the adjacent chloro and methoxy groups. The chemical shifts of the methoxy groups would also be affected.

The following table summarizes the ¹H NMR data for 3,5-dimethoxybenzoic acid:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (6H) | 3.85 | Singlet | N/A |

| H-6 (1H) | 6.63 | Triplet | 2 |

| H-2, H-4 (2H) | 7.17 | Doublet | 2 |

| -COOH (1H) | 10.0 - 13.0 | Broad Singlet | N/A |

Table 1: ¹H NMR Data for 3,5-dimethoxybenzoic acid. igntu.ac.inmsu.edu

Carbon-13 NMR (¹³C NMR) and Two-Dimensional NMR Techniques (e.g., HMBC)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 3,5-dimethoxybenzoic acid, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. chemicalbook.com The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. Aromatic carbons attached to oxygen (the methoxy groups) appear at lower fields (higher ppm) compared to those bonded only to carbon or hydrogen, due to the deshielding effect of the oxygen atom.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming structural assignments. columbia.edu HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. columbia.edu This allows for the unambiguous assignment of both proton and carbon signals by linking them through the carbon framework. For instance, the protons of the methoxy groups would show a correlation to the aromatic carbons they are attached to (C3 and C5). The aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the benzene (B151609) ring. youtube.com

Application of Theoretical NMR Chemical Shift Calculations

Theoretical calculations, often using Density Functional Theory (DFT), have become a powerful tool to complement experimental NMR data. researchgate.net By calculating the theoretical chemical shifts for a proposed structure, researchers can compare these values with the experimental spectrum to confirm the assignment or distinguish between possible isomers. researchgate.net These calculations can predict both ¹H and ¹³C chemical shifts with a reasonable degree of accuracy, aiding in the structural elucidation of complex molecules like 2-Chloro-3,5-dimethoxybenzoic acid and its derivatives. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. semanticscholar.org

In the FTIR spectrum of a benzoic acid derivative, characteristic vibrational bands are observed. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid typically appears as a strong band in the region of 1680–1740 cm⁻¹. ucl.ac.uk The O–H stretching vibration of the carboxylic acid is usually a very broad band in the range of 2500–3300 cm⁻¹, a result of strong hydrogen bonding between molecules in the solid state. semanticscholar.org The aromatic C–C stretching vibrations are observed in the 1400–1600 cm⁻¹ region. mdpi.com The C–O stretching vibrations of the methoxy groups and the C–Cl stretching vibration would also give rise to characteristic bands in the fingerprint region of the spectrum.

The following table summarizes key FTIR vibrational frequencies for benzoic acid derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1740 |

| Aromatic Ring | C–C stretch | 1400 - 1600 |

Table 2: Characteristic FTIR Frequencies for Benzoic Acid Derivatives. semanticscholar.orgucl.ac.ukmdpi.com

Raman spectroscopy provides complementary information to FTIR. For instance, the C=C stretching vibrations of the aromatic ring often produce strong Raman signals. The symmetric stretching of non-polar bonds can also be more easily observed in Raman spectra.

Mass Spectrometry (LC-MS) for Purity and Molecular Formula Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is used to determine the purity of a sample and to confirm its molecular formula.

In an LC-MS analysis of 2-Chloro-3,5-dimethoxybenzoic acid, the liquid chromatograph would first separate the compound from any impurities. The mass spectrometer would then ionize the compound and measure its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the confirmation of the elemental composition and thus the molecular formula. nih.govscholaris.ca The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). science.gov

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. aip.org Aromatic compounds like benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. hnue.edu.vnup.ac.za The substitution on the benzene ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). up.ac.za For benzoic acid, there are typically two primary absorption bands. up.ac.za The presence of the chloro and methoxy substituents in 2-Chloro-3,5-dimethoxybenzoic acid will influence the position and intensity of these bands.

Photoluminescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also provide insights into the electronic structure. While many simple benzoic acid derivatives are not strongly luminescent, studying their fluorescence or phosphorescence can sometimes reveal information about their excited states.

Computational Chemistry and Theoretical Studies of 2 Chloro 3,5 Dimethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-3,5-dimethoxybenzoic acid, DFT calculations are instrumental in determining its optimized molecular geometry, conformational preferences, and electronic characteristics. These calculations typically employ hybrid functionals, such as B3LYP, which have been shown to provide a good balance between accuracy and computational cost for organic molecules.

Recent studies on dimethoxybenzene derivatives have utilized DFT with the B3LYP functional to analyze electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gaps, and molecular electrostatic potentials (MEPs). nih.gov These analyses indicate that such compounds possess excellent thermodynamic stability and reactivity, with MEP maps identifying electrophilic and nucleophilic sites, which are crucial for predicting their chemical behavior. nih.gov

Conformational Analysis and Energy Minima

The conformational landscape of 2-Chloro-3,5-dimethoxybenzoic acid is primarily dictated by the orientation of the carboxylic acid group and the two methoxy (B1213986) groups relative to the benzene (B151609) ring. The rotation around the C-C bond connecting the carboxylic group to the ring and the C-O bonds of the methoxy groups gives rise to different conformers with varying energies.

Computational studies on substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, have revealed the existence of different conformers, with the cis conformer (where the carboxylic proton is oriented towards the ortho substituent) often being the most stable. nih.gov For 2-Chloro-3,5-dimethoxybenzoic acid, the presence of the ortho-chloro substituent is expected to influence the rotational barrier of the carboxylic group. Similarly, the methoxy groups at positions 3 and 5 will have preferred orientations to minimize steric hindrance. DFT calculations can identify the global minimum energy conformation, which represents the most stable structure of the molecule, as well as other local energy minima.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

Generally, in MEP maps, red and yellow colors denote regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue and green colors represent areas of positive potential, indicating sites for nucleophilic attack. researchgate.net For 2-Chloro-3,5-dimethoxybenzoic acid, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, highlighting its acidic nature. The aromatic ring will have regions of varying potential influenced by the electron-withdrawing chloro group and the electron-donating methoxy groups.

Studies on other dimethoxybenzene derivatives have shown that MEP maps can effectively identify electrophilic and nucleophilic sites, which is crucial for applications in drug design and materials science. nih.gov For 2-Chloro-3,5-dimethoxybenzoic acid, the MEP analysis would provide critical information about its intermolecular interaction patterns and chemical reactivity.

Molecular Dynamics (MD) Simulations for Solute-Solvent and Solute-Solute Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 2-Chloro-3,5-dimethoxybenzoic acid, MD simulations can provide detailed insights into its behavior in solution, including how it interacts with solvent molecules and other solute molecules.

Unbiased MD simulations have been successfully employed to investigate the behavior of other substituted benzoic acids in solution, using force fields like the General Amber Force Field (GAFF). ucl.ac.uk These simulations can reveal the extent of self-association of the solute molecules, such as the formation of dimers through hydrogen bonding, and their interactions with different solvents. ucl.ac.uk For 2-Chloro-3,5-dimethoxybenzoic acid, MD simulations in various solvents would elucidate the role of the chloro and dimethoxy substituents in modulating these interactions. For instance, in apolar solvents, the formation of hydrogen-bonded dimers is expected, while in polar, hydrogen-bond-accepting solvents, interactions with the solvent molecules would likely dominate. acs.org

Radial Distribution Function (RDF) Analysis

The Radial Distribution Function (RDF), g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. In the context of MD simulations of 2-Chloro-3,5-dimethoxybenzoic acid in a solvent, RDF analysis can provide quantitative information about the solvation structure.

By calculating the RDF between specific atoms of the solute and the solvent molecules, one can determine the average distances and coordination numbers of the solvent molecules in the solvation shells around the solute. For example, the RDF between the oxygen atoms of the methoxy groups and the hydrogen atoms of water would reveal the extent and geometry of hydrogen bonding. Similarly, the RDF between the solute molecules themselves can quantify the degree of aggregation or dimerization in solution. researchgate.net This type of analysis has been used to study the interactions of various molecules in solution, providing a detailed picture of the local molecular environment. nih.gov

Thermodynamic Modeling and Solubility Prediction

The prediction of solubility is a critical aspect of chemical process design and drug development. Thermodynamic models, particularly those based on solvation parameters, offer a powerful approach to estimate the solubility of compounds like 2-Chloro-3,5-dimethoxybenzoic acid in a wide range of solvents.

Abraham Solvation Parameter Model

The Abraham solvation parameter model is a widely used linear free-energy relationship that predicts the partitioning and solubility of a solute in various solvents. nsf.gov The model is based on two linear equations, one for partitioning from water to a solvent and another from the gas phase to a solvent. These equations use a set of solute descriptors and solvent coefficients to quantify different types of intermolecular interactions.

The solute descriptors are:

E : Excess molar refraction

S : Dipolarity/polarizability

V : McGowan characteristic volume

While experimentally determined Abraham solute parameters for 2-Chloro-3,5-dimethoxybenzoic acid are not available, they can be estimated based on values for structurally similar compounds. The table below presents the Abraham solute parameters for several related benzoic acid derivatives, which can be used to approximate the values for the target compound.

| Compound | E | S | A | B | V |

| 3-Chlorobenzoic acid | 1.030 | 1.450 | 0.610 | 0.450 | 1.1367 |

| 4-Chlorobenzoic acid | 1.030 | 1.500 | 0.630 | 0.450 | 1.1367 |

| 2,3-Dimethoxybenzoic acid | 1.121 | 1.800 | 0.580 | 0.670 | 1.4287 |

| 3,4-Dimethoxybenzoic acid | 1.121 | 2.050 | 0.580 | 0.740 | 1.4287 |

| 3,5-Dimethoxybenzoic acid | 1.121 | 1.870 | 0.580 | 0.670 | 1.4287 |

| 3,4,5-Trimethoxybenzoic acid | 1.297 | 2.150 | 0.580 | 0.850 | 1.6047 |

Table 1: Abraham Solute Parameters for Benzoic Acid Derivatives. Data compiled from various sources. researchgate.netresearchgate.netajol.infosemanticscholar.org

By using these parameters in conjunction with the known solvent coefficients, it is possible to predict the solubility of 2-Chloro-3,5-dimethoxybenzoic acid in a wide array of organic solvents, aiding in solvent selection for synthesis, purification, and formulation processes. bibliomed.orgunt.edu

Van't Hoff and Modified Apelblat Equations for Phase Equilibrium

The study of solid-liquid phase equilibrium is fundamental in chemical engineering for the design of crystallization processes, which are crucial for the separation and purification of compounds like 2-Chloro-3,5-dimethoxybenzoic acid. The solubility of this compound in various solvents is a key parameter, and its temperature dependence can be effectively modeled using thermodynamic equations such as the Van't Hoff and the modified Apelblat equations. These models are widely used to correlate experimental solubility data, providing a mathematical description of the compound's behavior in solution.

The Van't Hoff equation, in its simplified form, provides a linear relationship between the natural logarithm of the mole fraction solubility (ln x) and the reciprocal of the absolute temperature (1/T). This relationship is particularly useful for estimating the thermodynamic properties of dissolution, such as the enthalpy and entropy. The equation is expressed as:

ln x = A + B/T

Where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A and B are the model parameters. The parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.

A more refined model for correlating solubility data is the modified Apelblat equation, which is a semi-empirical model that has been shown to provide a good fit for the solubility of various organic compounds in different solvents. researchgate.netsci-hub.se The modified Apelblat equation is given by:

ln x = A + B/T + C ln(T)

In this equation, x represents the mole fraction solubility of 2-Chloro-3,5-dimethoxybenzoic acid, T is the absolute temperature (K), and A, B, and C are the empirical parameters obtained by fitting the equation to experimental solubility data. The parameter A reflects the effect of non-ideality of the solution, B is related to the enthalpy of fusion, and C accounts for the influence of temperature on the heat capacity difference between the solid and liquid phases. The versatility of the modified Apelblat equation makes it a valuable tool for predicting the solubility of 2-Chloro-3,5-dimethoxybenzoic acid at temperatures where experimental data is unavailable. researchgate.net

To illustrate the application of these models, consider a hypothetical dataset for the solubility of 2-Chloro-3,5-dimethoxybenzoic acid in an organic solvent. The experimental mole fraction solubilities at different temperatures can be correlated using the aforementioned equations to determine the model parameters.

Interactive Data Table: Hypothetical Solubility Data and Model Parameters for 2-Chloro-3,5-dimethoxybenzoic acid

| Temperature (K) | Mole Fraction Solubility (x) | ln(x) | 1/T (K⁻¹) |

| 283.15 | 0.015 | -4.199 | 0.00353 |

| 293.15 | 0.025 | -3.689 | 0.00341 |

| 303.15 | 0.040 | -3.219 | 0.00330 |

| 313.15 | 0.065 | -2.733 | 0.00319 |

| 323.15 | 0.100 | -2.303 | 0.00310 |

Van't Hoff Model Parameters:

A: (Value to be determined by linear regression of ln(x) vs 1/T)

B: (Value to be determined by linear regression of ln(x) vs 1/T)

Modified Apelblat Model Parameters:

A: (Value to be determined by non-linear regression)

B: (Value to be determined by non-linear regression)

C: (Value to be determined by non-linear regression)

The accurate correlation of solubility data using these models is essential for the optimization of industrial processes involving 2-Chloro-3,5-dimethoxybenzoic acid.

Quantum Chemical Approaches to Spectroscopic Data Interpretation

Quantum chemical calculations have become an indispensable tool for the interpretation and prediction of spectroscopic data for molecules like 2-Chloro-3,5-dimethoxybenzoic acid. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the relationships between molecular structure and spectroscopic properties. researchgate.netresearchgate.net By performing these calculations, researchers can gain detailed insights into the vibrational (FT-IR and FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of the compound.

The interpretation of vibrational spectra, for instance, is greatly aided by quantum chemical calculations. The vibrational modes of 2-Chloro-3,5-dimethoxybenzoic acid can be predicted by calculating the harmonic vibrational frequencies at a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman data. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching and bending of C-Cl, C-O, C=O, and O-H bonds, as well as the vibrations of the aromatic ring.

Similarly, quantum chemical methods are used to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts. researchgate.net By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, it is possible to confirm the molecular structure of 2-Chloro-3,5-dimethoxybenzoic acid and to understand the electronic effects of the chloro and dimethoxy substituents on the aromatic ring.

Furthermore, quantum chemical calculations can provide valuable information about the electronic properties of the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can help in understanding the electronic transitions observed in the UV-Vis spectrum. The energy difference between the HOMO and LUMO is related to the electronic excitation energy and can provide insights into the reactivity and stability of the molecule. nepjol.info

Interactive Data Table: Representative Comparison of Calculated and Experimental Spectroscopic Data for a Substituted Benzoic Acid

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

| FT-IR (cm⁻¹) | |||

| C=O stretch | 1720 | 1705 | Carboxylic acid carbonyl |

| O-H stretch | 3450 | 3400 | Carboxylic acid hydroxyl |

| C-Cl stretch | 750 | 740 | Chloro substituent |

| ¹³C NMR (ppm) | |||

| C=O | 168.5 | 167.9 | Carboxylic acid carbon |

| C-Cl | 132.1 | 131.5 | Carbon attached to chlorine |

| C-OCH₃ | 155.0 | 154.2 | Carbons attached to methoxy groups |

| ¹H NMR (ppm) | |||

| Ar-H | 7.1-7.3 | 7.0-7.2 | Aromatic protons |

| OCH₃ | 3.85 | 3.80 | Methoxy protons |

These quantum chemical approaches provide a powerful framework for the detailed analysis and interpretation of the spectroscopic properties of 2-Chloro-3,5-dimethoxybenzoic acid.

Development and Application of Theoretical Models in Chemical Systems

The development and application of theoretical models are crucial for understanding and predicting the behavior of complex chemical systems involving 2-Chloro-3,5-dimethoxybenzoic acid. These models, which are often based on quantum mechanics and statistical thermodynamics, allow for the investigation of molecular properties, reaction mechanisms, and intermolecular interactions that are difficult to probe experimentally.

One important application of theoretical models is in the study of substituent effects on the properties and reactivity of benzoic acid derivatives. mdpi.com For 2-Chloro-3,5-dimethoxybenzoic acid, theoretical models can be used to quantify the electronic and steric effects of the chloro and dimethoxy groups on the acidity of the carboxylic acid, the reactivity of the aromatic ring towards electrophilic substitution, and the stability of different conformers. By calculating properties such as atomic charges, electrostatic potentials, and bond orders, researchers can gain a deeper understanding of how these substituents modulate the chemical behavior of the molecule.

Theoretical models are also instrumental in elucidating reaction mechanisms. For instance, the hydrolysis or esterification of 2-Chloro-3,5-dimethoxybenzoic acid can be studied using computational methods to map out the potential energy surface of the reaction. This allows for the identification of transition states and intermediates, and the calculation of activation energies, which are key parameters for understanding the reaction kinetics. rsc.org Such studies can guide the design of more efficient synthetic routes and the optimization of reaction conditions.

Furthermore, theoretical models are increasingly being used to study intermolecular interactions and self-assembly processes. For 2-Chloro-3,5-dimethoxybenzoic acid, these models can be used to investigate the formation of hydrogen-bonded dimers in the solid state and in solution, as well as the interactions with solvent molecules. researchgate.net Understanding these non-covalent interactions is essential for predicting the crystal structure, solubility, and other macroscopic properties of the compound. Molecular dynamics simulations, for example, can provide insights into the behavior of 2-Chloro-3,5-dimethoxybenzoic acid in different solvent environments over time.

The continuous development of more accurate and efficient theoretical models, combined with the increasing power of computational resources, will undoubtedly lead to a more profound understanding of the chemical systems involving 2-Chloro-3,5-dimethoxybenzoic acid and other complex organic molecules.

Supramolecular Chemistry and Crystal Engineering of 2 Chloro 3,5 Dimethoxybenzoic Acid

Hydrogen Bonding Networks in Crystalline Forms of 2-Chloro-3,5-dimethoxybenzoic Acid and Analogs

Carboxylic Acid Dimer Motif Formation

A ubiquitous and robust supramolecular synthon in the crystal engineering of carboxylic acids is the formation of the carboxylic acid dimer. researchgate.netacs.orgresearchgate.net This motif consists of two carboxylic acid molecules linked by a pair of O-H···O hydrogen bonds, forming a characteristic R22(8) ring pattern. This centrosymmetric dimer is a highly predictable feature in the crystal structures of many benzoic acid derivatives.

Intermolecular and Intramolecular Hydrogen Bonding Patterns

Beyond the primary carboxylic acid dimer, other intermolecular and potentially intramolecular hydrogen bonds contribute to the stability and structure of the crystal. In 2-Chloro-3,5-dimethoxybenzoic acid, the methoxy (B1213986) groups and the chloro substituent can influence the electronic properties of the molecule and participate in weaker C-H···O or C-H···Cl interactions. These weaker interactions, while less dominant than the O-H···O bonds of the carboxylic acid dimer, play a significant role in the fine-tuning of the crystal packing.

The potential for intramolecular hydrogen bonding in 2-Chloro-3,5-dimethoxybenzoic acid exists, for instance, between the carboxylic acid proton and an adjacent methoxy oxygen. However, the formation of the robust intermolecular carboxylic acid dimer often precludes the formation of such intramolecular bonds. The specific conformation of the methoxy groups relative to the carboxylic acid will determine the feasibility of any intramolecular interactions. The interplay between strong intermolecular dimerization and other weaker interactions dictates the final three-dimensional network of the crystal.

Co-crystallization Studies with 2-Chloro-3,5-dimethoxybenzoic Acid and Related Benzoic Acids

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid by combining two or more different molecules in a single crystal lattice. The design and formation of co-crystals are heavily reliant on the principles of supramolecular chemistry, particularly the predictable nature of hydrogen bonding.

Design Principles for Co-crystals Based on Hydrogen Bond Donors and Acceptors

The design of co-crystals involving 2-Chloro-3,5-dimethoxybenzoic acid would follow established principles of hydrogen bond donor and acceptor pairing. The carboxylic acid group of 2-Chloro-3,5-dimethoxybenzoic acid is a strong hydrogen bond donor (O-H) and acceptor (C=O). Suitable co-formers would possess complementary functional groups capable of forming robust hydrogen bonds.

Common strategies for co-crystal design with carboxylic acids include the use of molecules containing pyridine, amide, or other functional groups with strong hydrogen bond accepting capabilities. researchgate.netacs.orgub.edu The formation of a heterosynthon, where the carboxylic acid forms a hydrogen bond with a different functional group on the co-former, is a key objective in co-crystal design. The reliability of these synthons allows for a rational approach to selecting co-formers that are likely to form stable co-crystals with 2-Chloro-3,5-dimethoxybenzoic acid. The pKa difference between the carboxylic acid and the basic sites on a potential co-former can also be a guiding principle in predicting whether a co-crystal or a salt will form. rsc.org

Isostructurality through Substituent Exchange

Isostructurality, where different molecules crystallize in the same or very similar crystal structures, is a concept of significant interest in crystal engineering. The exchange of substituents with similar sizes and electronic properties can lead to isostructural crystals. For example, the chloro and methyl groups are often considered to be interchangeable in terms of their steric demands, which can lead to isostructurality in related compounds.

A study on o-toluic acid and o-chlorobenzoic acid revealed that while they form the same hydrogen-bonded ribbons, differences in the packing of these ribbons prevent them from being truly isostructural. rsc.org However, they did form a 1:1 co-crystal with disordered chloro and methyl groups. This suggests that while perfect isostructurality may not always be achieved, the underlying hydrogen bonding motifs can be preserved. In the context of 2-Chloro-3,5-dimethoxybenzoic acid, substituting the chloro group with other halogens or a methyl group could potentially lead to a series of isostructural or closely related crystal structures, allowing for a systematic study of the influence of substituents on the crystal packing.

Crystal Packing Analysis and Self-Association Behavior in Solution and Solid State

The arrangement of molecules in a crystal, or crystal packing, is the result of a complex interplay of intermolecular forces. The self-association behavior of molecules in solution can often provide insights into the likely interactions that will dominate in the solid state.

Metal-Organic Frameworks (MOFs) and Coordination Complexes with 2-Chloro-3,5-dimethoxybenzoate Ligand